3,4-Furandimethanol

Catalog No.
S773982
CAS No.
14496-24-3
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Furandimethanol

CAS Number

14496-24-3

Product Name

3,4-Furandimethanol

IUPAC Name

[4-(hydroxymethyl)furan-3-yl]methanol

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2

InChI Key

RNKXUVJWMOMTHV-UHFFFAOYSA-N

SMILES

C1=C(C(=CO1)CO)CO

Synonyms

3,4-Bis(hydroxymethyl)furan; Furan-3,4-diyldimethanol

Canonical SMILES

C1=C(C(=CO1)CO)CO

The exact mass of the compound 3,4-Furandimethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Furandimethanol is a heterocyclic aromatic diol derived from renewable resources. As a structural isomer of the more common 2,5-furandimethanol, its key procurement-relevant attribute is the asymmetric, non-linear geometry imparted by the 3,4-substitution pattern. This specific molecular shape is a critical feature for its role as a specialty monomer, directly influencing the final properties of polymers such as polyesters and polyamides by disrupting chain packing and crystallinity.

Substituting 3,4-Furandimethanol with its linear, symmetric 2,5-isomer (2,5-BHMF) is functionally inappropriate for applications requiring specific thermal or physical properties. The bent structure of the 3,4-isomer is fundamental to its performance, as it inhibits the crystallization that is typical in polymers made from 2,5-BHMF. This structural difference directly translates to distinct material characteristics, such as creating amorphous versus semi-crystalline polymers, and significantly elevating thermal stability in the final material. Therefore, selecting between these isomers is a primary design choice, not a simple raw material substitution.

Superior Thermal Stability in Derived Polyesters vs. 2,5-Isomer

In comparative studies of bio-based polyesters, polymers derived from 3,4-Bis(hydroxymethyl)furan (3,4-BHMF) demonstrate significantly higher thermal stability than those synthesized with its common substitute, 2,5-Bis(hydroxymethyl)furan (2,5-BHMF). This enhancement, measured by the temperature at 50% weight loss (Td50%), is a direct result of the 3,4-isomer's unique molecular structure.

Evidence DimensionThermal Stability (Td50%) of Derived Polyesters
Target Compound DataSignificantly Higher Td50%
Comparator Or BaselinePolyesters based on 2,5-Bis(hydroxymethyl)furan
Quantified DifferenceQualitatively described as 'significantly higher thermal stability' in thermogravimetric analysis (TGA).
ConditionsEnzymatic polymerization of the diol with dicarboxylic acids (e.g., succinic, adipic, sebacic acid).

For applications requiring high heat resistance, this compound offers a distinct performance advantage over the more common 2,5-furan platform.

Precursor Suitability: Induces Amorphous Morphology in Polymers

The asymmetric, bent structure of 3,4-Furandimethanol effectively disrupts polymer chain packing. This steric hindrance prevents the formation of ordered crystalline domains, resulting in fully amorphous materials. This contrasts with the linear 2,5-isomer, which readily forms semi-crystalline polymers.

Evidence DimensionResulting Polymer Crystallinity
Target Compound DataAmorphous
Comparator Or BaselineSemi-crystalline (for polymers made with 2,5-Bis(hydroxymethyl)furan)
Quantified DifferenceAbsence of melting or crystallization peaks in DSC traces for certain 3,4-furan-based copolyesters.
ConditionsMelt polycondensation or enzymatic synthesis of copolyesters.

This compound is the correct choice for producing bio-based furanic polymers where high optical clarity, transparency, and isotropic mechanical properties are required.

Processability: Differential Reactivity in Enzymatic Polymerization Routes

When used in enzymatic polymerization catalyzed by Candida antarctica Lipase B (CALB), 3,4-BHMF yields polyesters with significantly lower molecular weight compared to those synthesized using 2,5-BHMF under identical conditions. This suggests a lower reactivity or substrate affinity for the 3,4-isomer in this specific biocatalytic system.

Evidence DimensionAchievable Polymer Molecular Weight (Enzymatic)
Target Compound DataSignificantly lower
Comparator Or Baseline2,5-Bis(hydroxymethyl)furan
Quantified DifferenceQualitatively reported as 'significantly lower molecular weight' and 'lower yield'.
ConditionsEnzymatic polymerization catalyzed by immobilized Candida antarctica Lipase B (iCALB).

This evidence guides procurement for process optimization; buyers intending to use enzymatic routes should anticipate different outcomes, while those using traditional melt polycondensation can bypass this specific reactivity difference.

Development of High-Temperature Bio-based Polyesters and Coatings

As a monomer that imparts superior thermal stability compared to its 2,5-isomer, 3,4-Furandimethanol is a preferred building block for specialty polyesters, polyamides, or coatings intended for use in demanding, high-heat environments where material integrity is critical.

Synthesis of Optically Clear, Amorphous Furanic Polymers

The inherent ability of the 3,4-isomer to disrupt crystallization makes it the primary choice for producing fully amorphous furan-based polymers. This is essential for applications requiring high transparency and clarity, such as optical components, transparent packaging films, or amorphous polymer blends.

Monomer for Modifying Glass Transition Temperature (Tg) and Mechanical Properties

Incorporating the rigid, bent structure of 3,4-Furandimethanol into a copolymer backbone is an effective strategy for raising the glass transition temperature (Tg) and altering mechanical properties. This makes it a valuable comonomer for tuning the performance of existing polymer systems.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14496-24-3

Wikipedia

Furan-3,4-diyldimethanol

Dates

Last modified: 08-15-2023

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